
2-Methoxyethyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl Phosphorodichloridate is an organophosphorus compound that is primarily used as an intermediate in the synthesis of various chemicals. It is characterized by the presence of two chlorine atoms and a methoxyethyl group attached to a phosphorus atom. This compound is known for its reactivity and versatility in chemical synthesis, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl Phosphorodichloridate typically involves the reaction of phosphorus trichloride with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
PCl3+HOCH2CH2OCH3→Cl2P(OCH2CH2OCH3)+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactants and products. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of phosphoramidates or phosphates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or toluene, under mild conditions.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound. The reaction is usually conducted at room temperature.
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as lithium aluminum hydride, are used in these reactions.
Major Products Formed
Phosphoramidates: Formed by the substitution of chlorine atoms with amines.
Phosphates: Formed by the substitution of chlorine atoms with alcohols.
Phosphoric Acid Derivatives: Formed by the hydrolysis of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-containing compounds. The methoxyethyl group can also participate in intramolecular interactions, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to the formation of various substituted products.
Hydrolysis: The phosphorus-chlorine bonds are susceptible to hydrolysis, resulting in the formation of phosphoric acid derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethyl Phosphorodichloridate can be compared with other similar compounds, such as:
Ethyl Dichlorophosphate: Similar in structure but with an ethyl group instead of a methoxyethyl group. It has different reactivity and applications.
Methyl Dichlorophosphate: Contains a methyl group instead of a methoxyethyl group. It is less bulky and has different chemical properties.
2-Methoxyethyl Phosphorothioate: Contains a sulfur atom instead of an oxygen atom. It has different reactivity and is used in different applications.
The uniqueness of this compound lies in its specific reactivity and the presence of the methoxyethyl group, which imparts distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C3H7Cl2O3P |
|---|---|
Molekulargewicht |
192.96 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-2-methoxyethane |
InChI |
InChI=1S/C3H7Cl2O3P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3 |
InChI-Schlüssel |
DNGJILBNOTULQV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)
![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
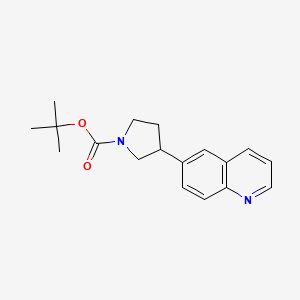

![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)


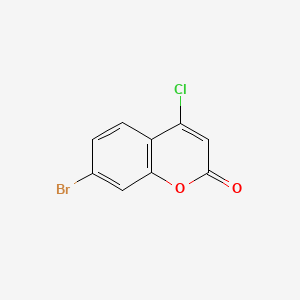
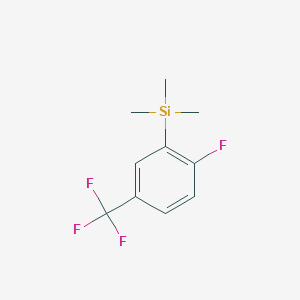
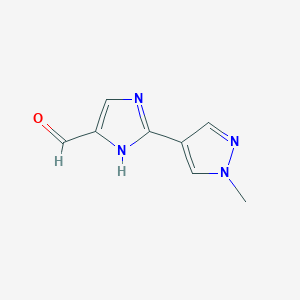

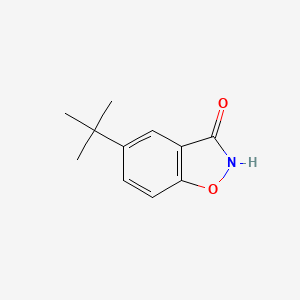
![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
